Nrf2-Activator-12G
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Overview
Description
Nrf2-Activator-12G is a compound known for its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of antioxidant proteins that protect cells from damage caused by reactive oxygen species and other stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2-Activator-12G typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and temperature control to ensure optimal reaction rates and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated processes. This involves the careful monitoring of reaction parameters to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
Nrf2-Activator-12G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Nrf2-Activator-12G has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Nrf2 pathway and its role in cellular defense mechanisms.
Biology: Investigated for its potential to protect cells from oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations and other products aimed at reducing oxidative damage .
Mechanism of Action
Nrf2-Activator-12G exerts its effects by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .
Comparison with Similar Compounds
Nrf2-Activator-12G is unique in its ability to selectively activate the Nrf2 pathway without causing excessive activation that could lead to adverse effects. Similar compounds include:
Sulforaphane: A natural Nrf2 activator found in cruciferous vegetables.
Curcumin: A natural compound with Nrf2-activating properties, found in turmeric.
Resveratrol: A natural Nrf2 activator found in grapes and red wine .
This compound stands out due to its synthetic origin and the ability to fine-tune its activation properties for specific research and therapeutic applications.
Properties
Molecular Formula |
C15H13ClO3S |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-(2-methoxyphenyl)sulfonylethenyl]benzene |
InChI |
InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
InChI Key |
KVDYSDOWSIXKPB-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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